2-Methyl-N-propan-2-yloxolan-3-amine

Description

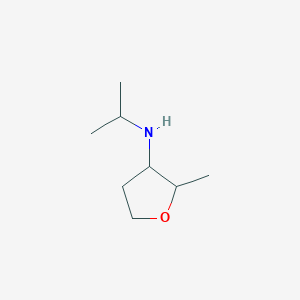

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-propan-2-yloxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6(2)9-8-4-5-10-7(8)3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZBQYJPHFHPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl N Propan 2 Yloxolan 3 Amine and Its Analogues

General Principles of Oxolane Ring Synthesis and Their Applicability to 2-Methyl-N-propan-2-yloxolan-3-amine

The construction of the oxolane ring is achievable through various strategic approaches, primarily involving intramolecular cyclization of a linear precursor. The choice of method depends on the desired substitution pattern and stereochemistry.

Key synthetic strategies include:

Intramolecular Williamson Ether Synthesis: This classical approach involves the cyclization of a haloalcohol. For the synthesis of a 2-methyl-oxolane, a precursor such as 1-halopentane-4-ol would be treated with a base to induce a 5-exo-tet cyclization.

Intramolecular Cyclization of Epoxy Alcohols: The ring-opening of an epoxide by a tethered hydroxyl group is a powerful and frequently utilized method for tetrahydrofuran (B95107) synthesis. nih.gov A suitable precursor, such as a 4,5-epoxypentan-2-ol, can undergo acid- or base-catalyzed cyclization to form the 2-methyl-oxolane ring. Regiocontrol of the epoxide opening is a critical parameter in this approach. nih.gov

Electrophilic Cycloetherification: Alkenols can be cyclized in the presence of an electrophile. For instance, a homoallylic alcohol like pent-4-en-2-ol can be treated with an electrophilic halogen source (e.g., I2) to trigger a 5-endo cyclization, forming a functionalized oxolane that can be further elaborated. nottingham.ac.uk

Oxy-Michael Addition: An intramolecular oxy-Michael reaction, where a hydroxyl group adds to an α,β-unsaturated ketone or ester in a conjugate fashion, can form the oxolane ring. researchgate.net This 5-exo-trigonal cyclization can be catalyzed by either acid or base. researchgate.net

[3+2] Cycloaddition Reactions: These convergent methods can construct the ring in a single step by combining a two-atom component and a three-atom component, often with the potential to set multiple stereocenters simultaneously. nih.gov

For the specific synthesis of this compound, these general principles would be applied to precursors designed to install the methyl group at the C2 position. For example, an intramolecular cyclization of a functionalized pentanol (B124592) derivative would be a common starting point for the subsequent stereoselective steps.

| Synthetic Strategy | Typical Precursor | Key Reagents/Conditions | Applicability to 2-Methyl-Oxolane Core |

| Intramolecular SN2 | 1-Halopentane-4-ol | Base (e.g., NaH) | Direct formation of 2-methyloxolane. |

| Epoxy Alcohol Cyclization | 4,5-Epoxypentan-2-ol | Acid or Base Catalyst | Forms a 2-methyl-3-hydroxyoxolane intermediate. |

| Electrophilic Cycloetherification | Pent-4-en-2-ol | Electrophile (e.g., I2, NBS) | Yields a functionalized 2-methyl-oxolane for further modification. |

| Oxy-Michael Addition | 5-Hydroxypent-3-en-2-one | Acid or Base Catalyst | Forms a 2-methyl-oxolan-3-one precursor. |

| [3+2] Cycloaddition | Epoxides, Carbonyl Ylides | Various | Convergent route to highly substituted oxolanes. nih.gov |

Stereoselective Approaches to the Formation of the 2-Methyl-Oxolane Core

Achieving the desired relative and absolute stereochemistry of the 2-methyl and 3-amine groups is paramount. This requires stereoselective methods for constructing the oxolane core, focusing on establishing the chiral centers at C2 and C3.

Asymmetric dihydroxylation is a premier method for establishing vicinal diol stereocenters from an alkene precursor, which can then be cyclized to form the chiral oxolane ring. The Sharpless Asymmetric Dihydroxylation is a particularly powerful tool for this transformation. mdpi.com

A plausible synthetic sequence is as follows:

Starting Material: An appropriate Z-alkene, such as (Z)-pent-2-en-5-ol, is selected.

Asymmetric Dihydroxylation: The alkene is subjected to Sharpless Asymmetric Dihydroxylation using AD-mix-α or AD-mix-β. This reaction proceeds with high enantioselectivity to install two adjacent hydroxyl groups, yielding a chiral triol (pentane-1,2,3-triol) with defined stereochemistry. mdpi.com

Selective Functionalization and Cyclization: The primary alcohol is selectively converted into a good leaving group (e.g., a tosylate). Subsequent treatment with a non-nucleophilic base induces an intramolecular SN2 reaction, where one of the secondary hydroxyls displaces the tosylate to form the 2-methyl-3-hydroxyoxolane ring with inversion of configuration at the carbon bearing the leaving group.

This strategy provides excellent control over the stereochemistry of the resulting 2-methyl-oxolan-3-ol, which is a key intermediate for introducing the amine moiety.

Chiral Auxiliary Methods: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct a reaction stereoselectively. wikipedia.org For oxolane synthesis, a chiral auxiliary can be attached to an acyclic precursor to control the stereochemical outcome of the cyclization step. For instance, an Evans oxazolidinone auxiliary could be used to control an asymmetric alkylation or aldol (B89426) reaction that sets a key stereocenter in the precursor chain before cyclization. wikipedia.org Another approach involves using a chiral sulfoxide (B87167) auxiliary on a γ-hydroxyketone, which then directs the stereoselective reduction and subsequent cyclization to form the oxolane ring. nih.gov

Organocatalytic Methods: Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. This field has provided numerous methods for the enantioselective synthesis of heterocyclic compounds. uniroma1.itmdpi.com

Organocatalytic Prins Cyclization: Chiral Brønsted acids, such as confined imidodiphosphoric acids, can catalyze the asymmetric Prins cyclization between an aldehyde and a homoallylic alcohol, yielding highly functionalized and enantioenriched cyclic ethers. researchgate.net

Domino Reactions: Tandem reactions, such as a domino Michael/alkylation sequence catalyzed by a chiral secondary amine, can construct cyclopentane (B165970) rings with high diastereoselectivity and enantioselectivity. researchgate.net Similar strategies can be adapted for oxolane synthesis, where a γ-hydroxy-α,β-unsaturated carbonyl compound undergoes a double Michael addition with an enal, catalyzed by a chiral amine, to produce highly substituted tetrahydrofurans with excellent stereocontrol.

| Stereoselective Method | Principle | Typical Catalyst/Auxiliary | Key Intermediate |

| Asymmetric Dihydroxylation | Enantioselective conversion of an alkene to a vicinal diol. | OsO4 / Chiral Ligand (e.g., (DHQD)2PHAL) | Chiral pentane-1,2,3-triol |

| Chiral Auxiliary | Temporary chiral group directs stereoselective bond formation. | Evans Oxazolidinones, Camphorsultam | Acyclic precursor with controlled stereocenters |

| Organocatalysis | Small chiral organic molecule catalyzes an enantioselective reaction. | Proline derivatives, Chiral Brønsted acids | Chiral oxolane formed in a single catalytic step |

Methodologies for Introducing the 3-Amine Moiety with Controlled Stereochemistry

Once the chiral 2-methyl-oxolane core is established, the final key step is the introduction of the N-propan-2-yl (isopropyl) amine group at the C3 position with stereochemical control.

This pathway is a highly effective method for forming C-N bonds and begins with a ketone intermediate.

Preparation of the Ketone: The chiral 2-methyl-oxolan-3-ol, synthesized via one of the stereoselective methods described above, is oxidized to the corresponding ketone, 2-methyl-oxolan-3-one. Standard oxidation reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are suitable for this transformation.

Reductive Amination: The ketone is then reacted with isopropylamine (B41738) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced to the final amine. The choice of reducing agent can influence the stereochemical outcome. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are commonly employed. The stereoselectivity is often dependent on the steric hindrance around the iminium ion, with the hydride typically attacking from the less hindered face. Catalytic hydrogenation over a metal catalyst (e.g., Ni, Co) is also a viable industrial method for this transformation. researchgate.net

This approach utilizes the chiral 2-methyl-oxolan-3-ol intermediate directly and relies on a nucleophilic substitution mechanism.

Activation of the Hydroxyl Group: The hydroxyl group at C3 is a poor leaving group and must first be converted into a good one. This is typically achieved by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270) or triethylamine (B128534). This forms a tosylate or mesylate ester, respectively.

Nucleophilic Displacement: The activated intermediate is then treated with isopropylamine. The amine acts as a nucleophile, displacing the tosylate or mesylate group via an SN2 reaction. A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center. Therefore, if the starting alcohol has an (R)-configuration, the resulting amine will have an (S)-configuration, and vice-versa. This provides a predictable and highly controlled method for setting the final stereochemistry of the C3 amine group.

This two-step sequence is a robust and widely used method for converting alcohols to amines with high stereochemical fidelity. nih.gov

Tandem Synthesis of N-Methylated Tertiary Amines and its Relevance to this compound

Modern synthetic chemistry increasingly focuses on tandem reactions, where multiple bond-forming events occur in a single pot, to enhance efficiency and atom economy. The synthesis of N-methylated tertiary amines via tandem processes is a well-developed area with significant relevance to the synthesis of complex amines like this compound. rsc.orgresearchgate.net These strategies often involve a three-component coupling of a carbonyl compound, an amine, and a methyl source, proceeding through a reductive amination followed by N-methylation. rsc.org

An iridium-catalyzed tandem reaction, for example, successfully couples various carbonyl compounds, amines, and methanol (B129727) to produce N-methylated tertiary amines. rsc.org This methodology showcases a broad substrate scope with tolerance for different functional groups. rsc.org Similarly, a novel tandem strategy has been developed using a platinum nanowire catalyst, which can utilize either methylamine (B109427) or nitromethane (B149229) as the methylation reagent to fabricate N-alkyl amines under mild and environmentally friendly conditions. researchgate.net

The principles of these tandem reactions are highly relevant to the synthesis of this compound, which is a secondary amine. While the cited methods produce tertiary amines, the underlying concept of a one-pot reductive amination is a primary pathway for synthesizing the target compound. The initial step in these tandem processes is the formation of an imine from a carbonyl and an amine, which is then reduced. libretexts.org To form a secondary amine like this compound, a similar tandem approach could be envisioned by reacting a suitable ketone precursor with propan-2-amine, followed by in-situ reduction. The key adaptation would be the exclusion of the subsequent methylation step, thereby isolating the secondary amine product. The efficiency and mild conditions characteristic of these advanced tandem methods offer a promising framework for developing a streamlined synthesis of the target molecule and its analogues.

| Tandem Reaction Type | Key Components | Catalyst Example | Relevance to Secondary Amine Synthesis | Reference |

|---|---|---|---|---|

| Reductive Amination/N-Methylation | Carbonyl, Amine, Methanol | Iridium Complex | The initial reductive amination step is directly applicable. The methylation step would be omitted. | rsc.org |

| Reductive Amination/N-Alkylation | Aldehyde, Nitromethane | Platinum Nanowires | Demonstrates a one-pot reductive amination strategy under mild conditions. | researchgate.net |

**2.4. Derivatization Strategies for the N-Propan-2-yl Substituent

The secondary amine moiety in this compound is a versatile functional handle for further molecular elaboration. Derivatization at this nitrogen center allows for the synthesis of a diverse library of analogues with modified physicochemical properties.

The N-propan-2-yl group can be readily converted into a tertiary amine through N-alkylation. The classic approach involves the reaction of the secondary amine with an alkyl halide in a nucleophilic aliphatic substitution reaction. wikipedia.org However, this method can be complicated by overalkylation, where the resulting tertiary amine reacts further to form a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com The rate of reaction is influenced by the steric hindrance of the amine and the alkyl halide. masterorganicchemistry.com For instance, while secondary amines are often more nucleophilic than primary amines, the formation of tertiary amines can be less prone to overalkylation compared to the initial alkylation of a primary amine. masterorganicchemistry.com To achieve selective monoalkylation, specific methodologies have been developed, such as using cesium hydroxide (B78521) as a promoter, which favors mono-N-alkylation over dialkylation. organic-chemistry.org

N-arylation of the secondary amine can be accomplished using methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds and is effective for the arylation of amines with unactivated aryl halides. wikipedia.org

| Reaction Type | Reagent Class | Example Reagents | Key Considerations | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Risk of overalkylation to quaternary ammonium salts; steric effects are important. | wikipedia.orgmasterorganicchemistry.com |

| N-Alkylation | Alcohols | Methanol, Ethanol | Often requires a catalyst (e.g., Ru, Ir) and proceeds via a 'borrowing hydrogen' mechanism. | organic-chemistry.org |

| N-Arylation | Aryl Halides | Bromobenzene, 4-Chlorotoluene | Requires a catalyst, typically palladium-based (Buchwald-Hartwig reaction). | wikipedia.org |

The secondary amine of this compound can be acylated or sulfonylated to form the corresponding amide or sulfonamide derivatives, respectively. These functional groups are significant as they are present in many biologically active compounds and can serve as bioisosteres for other groups. acs.orgnih.gov

Amide formation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640). The reaction is generally rapid and efficient, often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. wikipedia.org

Sulfonamide synthesis classically involves the reaction of the amine with a sulfonyl chloride. wikipedia.org This reaction, which forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines, is also typically performed in the presence of a base. wikipedia.org Because of their crystalline nature, sulfonamide derivatives are a classic method for the identification and characterization of amines. wikipedia.org More recent, innovative methods for sulfonamide synthesis include the one-pot conversion of carboxylic acids and amines via a decarboxylative halosulfonylation, which merges traditional amide coupling partners to generate sulfonamides. acs.orgnih.gov Another modern approach is the electrochemical oxidative coupling of amines and thiols, which is an environmentally benign method that avoids the use of sacrificial reagents. acs.org

| Derivative | Reagent Class | Example Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| Amide | Acyl Halides / Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Presence of a base (e.g., pyridine, triethylamine) in an inert solvent. | wikipedia.org |

| Sulfonamide | Sulfonyl Chlorides | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride | Presence of a base (e.g., pyridine) to neutralize HCl. | wikipedia.org |

| Sulfonamide (Modern) | Aromatic Acids / Thiols | Benzoic acid / Thiophenol | Copper-catalyzed decarboxylative chlorosulfonylation or electrochemical coupling. | acs.orgacs.org |

Optimization of Reaction Conditions and Process Parameters for Efficient Synthesis

The efficient synthesis of this compound relies on the careful optimization of reaction conditions and process parameters. Key factors include the choice of solvent, temperature control, and the selection and loading of an appropriate catalyst. researchgate.net

The choice of solvent is critical as it can significantly influence reaction pathways and kinetics. nih.gov In reductive amination, for instance, the solvent can affect the equilibrium between the reactants and the carbinolamine intermediate, as well as the subsequent dehydration to form an imine or enamine. libretexts.orgnih.gov Explicitly coordinating solvents like water can stabilize charged intermediates and transition states, altering energy barriers and potentially favoring one reaction pathway over another. nih.gov The solvent also impacts the thermal stability of the amine product; studies on amine degradation have shown that replacing water with organic diluents can lead to varying degradation rates. acs.org

Temperature is another crucial parameter that must be precisely controlled. Higher temperatures generally increase reaction rates but can also promote side reactions and thermal degradation of the amine product. wika.comnih.gov In industrial amine units, poor temperature control can lead to a host of issues including poor absorption, foaming, and corrosion. wika.com For a given synthesis, the optimal temperature will represent a balance between achieving a desirable reaction rate and minimizing the formation of impurities and product degradation. researchgate.netbre.com

Catalyst selection is fundamental to the efficiency of many synthetic routes to amines, including reductive amination and N-alkylation with alcohols. Catalysts can be broadly categorized as homogeneous or heterogeneous. Homogeneous catalysts, such as iridium and ruthenium complexes, often exhibit high activity and selectivity under mild conditions. acs.org For example, a nickel-triphos complex has been reported as the first Ni-based homogeneous catalyst for the reductive amination of carbonyl compounds with ammonia (B1221849). researchgate.net

Heterogeneous catalysts, such as nickel, cobalt, or noble metals like ruthenium and platinum supported on materials like alumina (B75360) or carbon, are also widely used. acs.orgmdpi.com They offer practical advantages such as easy separation from the reaction mixture and potential for recycling, which is beneficial for industrial-scale production. mdpi.com The selection of the catalyst depends on the specific transformation, substrate, and desired selectivity. researchgate.netmdpi.com

Optimizing the catalyst loading is also essential. A higher catalyst loading can increase the reaction rate but also adds to the cost and can sometimes lead to undesired side reactions. The goal is to find the minimum catalyst concentration that provides an efficient and clean conversion within a reasonable timeframe. researchgate.net For example, optimization studies might evaluate the effect of catalyst loading on product yield and purity, as demonstrated in various synthetic procedures where parameters like ligands, bases, and temperature are systematically varied. researchgate.netresearchgate.net

| Catalyst Type | Active Metal Example | Support/Ligand Example | Typical Application | Advantages | Reference |

|---|---|---|---|---|---|

| Homogeneous | Nickel (Ni) | Triphos (tridentate phosphine) | Reductive amination of carbonyls | High activity and selectivity, mild conditions. | researchgate.net |

| Homogeneous | Iridium (Ir) | N-heterocyclic carbene (NHC) | N-methylation of amines with methanol | High performance for specific transformations. | organic-chemistry.org |

| Heterogeneous | Nickel (Ni) | Al2O3/SiO2 | Alkylation of ammonia with alcohols | Cost-effective, reusable, suitable for flow chemistry. | acs.org |

| Heterogeneous | Ruthenium (Ru) | Zeolites (e.g., HBEA) | Reductive amination of alcohols | Good conversion and selectivity, reusable. | mdpi.com |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The development of sustainable synthetic routes for fine chemicals and pharmaceuticals is a cornerstone of modern chemical research, guided by the principles of green chemistry. For the synthesis of this compound, a focus on renewable feedstocks, atom economy, and the use of environmentally benign reagents and solvents is paramount. This section outlines a proposed sustainable synthetic pathway, leveraging bio-derived precursors and green catalytic methods.

The core of the target molecule is the 2-methyltetrahydrofuran (B130290) (2-MeTHF) ring system. Notably, 2-MeTHF is itself recognized as a green solvent that can be produced from renewable biomass sources such as levulinic acid or furfural, which are derived from the acid-catalyzed degradation of C6 and C5 sugars, respectively. repec.orgresearchgate.net This inherent sustainability of the foundational molecular scaffold provides a significant advantage in designing an eco-friendly synthesis.

A plausible and green-oriented synthetic strategy for this compound can be envisioned in two main stages: the sustainable synthesis of the key intermediate, 2-methyltetrahydrofuran-3-one (B1294639), followed by a green amination step.

Stage 1: Bio-based Synthesis of 2-Methyltetrahydrofuran-3-one

A potential precursor for the synthesis of the key intermediate, 2-methyltetrahydrofuran-3-one, is 2-acetyl-gamma-butyrolactone. While traditional syntheses of this precursor may rely on petrochemical feedstocks, green chemistry principles would encourage its derivation from biomass. For instance, levulinic acid, a versatile platform chemical obtainable from lignocellulosic biomass, can be envisioned as a starting point for the formation of substituted gamma-butyrolactones through various catalytic transformations.

Once 2-acetyl-gamma-butyrolactone is obtained, it can be converted to 2-methyltetrahydrofuran-3-one. A known method involves the oxidative hydroxylation of 2-acetylbutyrolactone, which yields the desired ketone intermediate. tandfonline.com To align with green chemistry principles, this oxidation step should ideally employ mild and non-toxic oxidizing agents, such as hydrogen peroxide with a suitable catalyst, avoiding the use of heavy metal-based oxidants.

Stage 2: Green Amination of 2-Methyltetrahydrofuran-3-one

The final and crucial step in the synthesis is the introduction of the N-propan-2-yl (tert-butyl) amine group. Catalytic reductive amination is a powerful and atom-economical method for this transformation. This approach involves the reaction of the ketone intermediate, 2-methyltetrahydrofuran-3-one, with propan-2-amine (tert-butylamine) in the presence of a reducing agent and a catalyst.

From a green chemistry perspective, the use of molecular hydrogen (H₂) as the reductant is highly desirable as the only byproduct is water. Heterogeneous catalysts are preferred due to their ease of separation and recyclability. Recent advancements have highlighted the efficacy of platinum-molybdenum catalysts on supports like γ-Al₂O₃ for the reductive amination of carbonyl compounds under mild conditions, even at ambient hydrogen pressure. researchgate.netrsc.org Nickel-based catalysts have also shown promise in the reductive amination of bio-derived phenols, suggesting their potential applicability to other cyclic ketones. rsc.org

An alternative and increasingly attractive green approach is biocatalytic transamination. ω-Transaminases are enzymes that can catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high stereoselectivity. nih.gov This method operates under mild aqueous conditions and avoids the use of hazardous reagents and metal catalysts. In this scenario, a suitable ω-transaminase would be selected to catalyze the reaction between 2-methyltetrahydrofuran-3-one and an amine donor, such as isopropylamine, to produce the chiral amine. This biocatalytic route offers significant advantages in terms of sustainability and the potential for producing enantiomerically pure products.

Below is a table summarizing the proposed green synthetic steps and the corresponding green chemistry principles they adhere to.

| Step | Transformation | Key Reagents/Catalysts | Green Chemistry Principles Adhered To |

| Precursor Synthesis | Derivation of 2-acetyl-gamma-butyrolactone from biomass | Bio-based feedstocks (e.g., levulinic acid), green catalysts | Use of renewable feedstocks |

| Intermediate Synthesis | Oxidative hydroxylation of 2-acetyl-gamma-butyrolactone to 2-methyltetrahydrofuran-3-one | H₂O₂, mild catalysts | Use of safer, less hazardous reagents |

| Final Product Synthesis (Option A) | Catalytic reductive amination of 2-methyltetrahydrofuran-3-one with propan-2-amine | H₂, Heterogeneous catalysts (e.g., Pt-Mo/γ-Al₂O₃), 2-MeTHF (solvent) | High atom economy, Catalysis, Use of safer solvents and reagents, Waste prevention |

| Final Product Synthesis (Option B) | Biocatalytic transamination of 2-methyltetrahydrofuran-3-one | ω-Transaminase, amine donor, aqueous buffer | Use of renewable (enzymatic) catalysts, Safer solvents (water), High selectivity, Energy efficiency (mild conditions) |

By integrating bio-based starting materials with modern catalytic and biocatalytic methods, a highly sustainable and environmentally friendly synthetic route to this compound can be realized, aligning with the core tenets of green chemistry.

Elucidation of Chemical Reactivity and Transformative Chemistry of 2 Methyl N Propan 2 Yloxolan 3 Amine

Reactivity of the Secondary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it both a nucleophile and a base, defining its characteristic reactions.

Electrophilic Substitution Reactions on Nitrogen

Secondary amines readily undergo reactions with a variety of electrophiles. msu.edu In these reactions, the nitrogen atom acts as a nucleophile, attacking the electrophilic center and leading to the formation of a new bond. msu.edu

Alkylation: The nitrogen of the secondary amine can be alkylated by reaction with alkyl halides. msu.edulibretexts.org This reaction proceeds via a nucleophilic substitution mechanism, typically S(_N)2, to form a tertiary amine. libretexts.orglibretexts.org The initial product is an ammonium (B1175870) salt, which is then deprotonated to yield the neutral tertiary amine. latech.edu It is important to note that the resulting tertiary amine can also react with the alkyl halide, leading to the formation of a quaternary ammonium salt. libretexts.orglatech.edu

Acylation: Reaction with acid chlorides or acid anhydrides results in the formation of amides. libretexts.orgncert.nic.in This acylation reaction is a nucleophilic substitution at the carbonyl carbon of the acylating agent. ncert.nic.in A base, such as pyridine (B92270), is often used to neutralize the HCl produced during the reaction with an acid chloride. ncert.nic.in The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org

Sulfonylation: Secondary amines react with sulfonyl chlorides in the presence of a base to form sulfonamides. libretexts.org This reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org

Table 1: Predicted Electrophilic Substitution Reactions at the Nitrogen Center

| Reactant Class | Specific Example | Predicted Product |

| Alkyl Halide | Methyl Iodide (CH₃I) | 2-Methyl-N-methyl-N-propan-2-yloxolan-3-amine |

| Acid Chloride | Acetyl Chloride (CH₃COCl) | N-(2-Methyl-3-(propan-2-yloxy)oxolan-3-yl)acetamide |

| Sulfonyl Chloride | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-(2-Methyl-3-(propan-2-yloxy)oxolan-3-yl)benzenesulfonamide |

Participation in Condensation and Addition Reactions

Secondary amines are key participants in several important condensation and addition reactions, leveraging their nucleophilic character.

Enamine Formation: One of the hallmark reactions of secondary amines with aldehydes and ketones is the formation of enamines. libretexts.orgopenochem.orglibretexts.orgucalgary.caopenstax.orgyoutube.com This acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.orgucalgary.cayoutube.comwikipedia.org The resulting enamine is a versatile intermediate in organic synthesis. ucalgary.ca

Condensation with Alcohols: In the presence of specific catalysts, such as those based on ruthenium, osmium, rhenium, or technetium, secondary amines can undergo a condensation reaction with alcohols to produce tertiary amines. google.com

Reactions Involving the Tetrahydrofuran (B95107) (Oxolane) Ring System

The tetrahydrofuran ring is a cyclic ether that, while generally stable, can undergo specific reactions under certain conditions.

Stability and Potential for Ring-Opening Under Various Conditions

The stability of the tetrahydrofuran (THF) ring can be compromised under certain conditions, leading to ring-opening reactions. The presence of a methyl group at the 2-position, as in 2-methyltetrahydrofuran (B130290) (2-MeTHF), has been shown to increase the stability of the ring towards decomposition, particularly in the presence of strong bases like organolithium reagents, when compared to unsubstituted THF. d-nb.infonih.gov

Theoretical studies have explored the ring-opening of THF initiated by frustrated Lewis pairs (FLPs), indicating that the activation barrier for such reactions is influenced by the distance between the Lewis acidic and Lewis basic centers of the FLP. nih.govnih.govresearchgate.net The tendency for ring-opening of THF initiated by metallocenes increases down the group, from titanium to zirconium and hafnium. acs.org Ring-opening has also been observed on germanium surfaces. acs.org

Functionalization of the Oxolane Ring (e.g., Oxidation, Halogenation)

The tetrahydrofuran ring can be functionalized through various reactions, including oxidation and halogenation.

Oxidation: The oxidation of tetrahydrofuran has been studied as a route to produce valuable chemicals like γ-butyrolactone. magtech.com.cnrsc.orgresearchgate.netrsc.org This can be achieved using various oxidizing agents, including hydrogen peroxide, bromate, and molecular oxygen, often in the presence of a catalyst. magtech.com.cnrsc.orgresearchgate.netrsc.org Electrochemical methods have also been employed for the oxidation of THF. magtech.com.cnresearchgate.net The oxidation often proceeds via the formation of an intermediate such as 2-hydroxytetrahydrofuran. rsc.orgrsc.org Studies on the low-temperature oxidation of THF have identified a range of oxygenated products. acs.org

Halogenation: The introduction of halogen atoms onto the tetrahydrofuran ring is a known transformation. acs.orgnih.gov For instance, radical-catalyzed C-H functionalization can be used to introduce substituents. rsc.orgthieme-connect.com

Table 2: Potential Reactions of the Tetrahydrofuran Ring

| Reaction Type | Reagents/Conditions | Potential Outcome |

| Ring-Opening | Strong Acid / Lewis Acid | Formation of a diol or other ring-opened products |

| Oxidation | H₂O₂ / Catalyst | Formation of a lactone or other oxidized species |

| C-H Functionalization | Visible light, photocatalyst, bromine source | Introduction of a new C-C or C-S bond at an α-position |

Chemical Transformations of the 2-Methyl and Propan-2-yloxy Substituents

The substituents on the tetrahydrofuran ring also have the potential to undergo chemical transformations. The 2-methyl group can influence the reactivity of the THF ring, as seen in the increased stability of 2-MeTHF compared to THF. d-nb.infonih.gov The propan-2-yloxy (isopropoxy) group is an ether linkage and, under harsh acidic conditions, could potentially be cleaved.

Stereochemical Stability and Potential for Epimerization

The stereochemical stability of 2-Methyl-N-propan-2-yloxolan-3-amine is a critical aspect of its chemical profile. The tetrahydrofuran ring is not planar and exists in envelope and twist conformations, which rapidly interconvert. The substituents on the ring will preferentially occupy positions that minimize steric strain and maximize stabilizing electronic interactions.

For a 2,3-disubstituted tetrahydrofuran, both cis and trans diastereomers are possible. The relative stability of these diastereomers is influenced by the steric bulk of the substituents and stereoelectronic effects. In the case of this compound, both the methyl and the N-isopropylamino groups are sterically demanding. In general, a trans configuration where both bulky groups can adopt pseudo-equatorial positions in the favored ring conformation is expected to be thermodynamically more stable than the cis isomer, where one group is likely forced into a more sterically hindered pseudo-axial orientation.

Table 1: Factors Influencing the Stereochemical Stability of 2,3-Disubstituted Tetrahydrofurans

| Factor | Description | Predicted Influence on this compound |

| Steric Hindrance | Repulsive interactions between bulky substituents. | The trans diastereomer is likely more stable due to the pseudo-equatorial positioning of both the methyl and N-isopropylamino groups, minimizing steric strain. |

| Stereoelectronic Effects | Interactions between orbitals that stabilize certain conformations. | The anomeric effect, though typically discussed for 2-alkoxy-substituted tetrahydrofurans, highlights the importance of orbital overlap in determining substituent preferences. For the title compound, interactions between the nitrogen lone pair and the C-O anti-bonding orbitals of the ring could influence conformational preferences. |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the amine proton and the ring oxygen. | In the protonated form, intramolecular hydrogen bonding could stabilize certain conformations, potentially favoring a cis-like arrangement under acidic conditions. |

Epimerization, the change in configuration at one chiral center, is a potential transformation for this compound under certain conditions. This process would most likely occur at the C3 position, adjacent to the nitrogen atom, especially if the C3 proton is rendered acidic.

Potential for Epimerization:

Under strongly acidic or basic conditions, epimerization at C3 could be facilitated.

Acid-Catalyzed Epimerization: Protonation of the amino group would make it a better leaving group. While unlikely to dissociate completely, it could facilitate a ring-opening/ring-closing mechanism that could lead to epimerization. More plausibly, protonation of the ring oxygen could lead to a reversible ring-opening to an iminium ion, which upon re-cyclization could yield a mixture of diastereomers.

Base-Catalyzed Epimerization: A very strong base could potentially deprotonate the C3 position, forming a carbanion. However, the acidity of this proton is generally low. A more likely scenario for base-catalyzed epimerization would involve an oxidation-reduction sequence or the formation of an enamine if a suitable activating group were present.

The potential for epimerization at C2 is significantly lower due to the lack of an activating group to facilitate the cleavage and reformation of the C2-C(methyl) bond without disrupting the tetrahydrofuran ring.

Chemo- and Regioselectivity in Complex Reaction Environments

In a complex reaction environment with multiple electrophiles or nucleophiles, the reactivity of this compound will be dictated by the relative reactivity of its functional groups: the secondary amine and the tetrahydrofuran ring.

The N-isopropylamino group is the most reactive site for many transformations. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base.

Chemoselectivity:

N-Acylation and N-Alkylation: The amino group will readily react with acylating and alkylating agents. In a competition between acylation and alkylation, acylation is generally more facile. Given a choice between different electrophiles, the reaction will favor the most reactive one. For instance, an acid chloride would react preferentially over an alkyl bromide.

Oxidation: The secondary amine is susceptible to oxidation. The outcome of the oxidation would depend on the oxidant used, with possibilities including the formation of a hydroxylamine, a nitrone, or even ring cleavage under harsh conditions. The ether linkage of the tetrahydrofuran ring is generally stable to mild oxidizing agents.

Reactions with Acids: The amino group will be readily protonated by acids, forming an ammonium salt. This will deactivate the nitrogen as a nucleophile.

Regioselectivity:

The concept of regioselectivity for this molecule primarily relates to reactions that could potentially involve the tetrahydrofuran ring.

Ring Opening: The tetrahydrofuran ring can be opened under strongly acidic conditions, typically in the presence of a nucleophile. researchgate.netnih.gov The regioselectivity of this ring opening would be influenced by the directing effects of the substituents. Protonation of the ring oxygen would be the initial step, followed by nucleophilic attack at either C2 or C5. Attack at C2 would be sterically hindered by the methyl group. Attack at C5 is generally more favored in the ring-opening of substituted tetrahydrofurans. The presence of the protonated amino group at C3 would also electronically disfavor nucleophilic attack at the adjacent C2 and C4 positions.

Neighboring Group Participation: The amino group at C3 could act as a neighboring group in reactions involving a leaving group at C2 or C4. wpmucdn.comdalalinstitute.comwikipedia.orgchem-station.com For example, if a hydroxyl group at C2 were converted to a good leaving group, the amino group could participate in an intramolecular cyclization to form a bicyclic aziridinium (B1262131) ion intermediate. Subsequent nucleophilic attack on this intermediate would likely occur at the less sterically hindered carbon, leading to a product with retention of configuration.

Table 2: Predicted Chemo- and Regioselectivity in Selected Reactions

| Reaction Type | Reagent(s) | Predicted Major Product/Outcome | Rationale |

| N-Acylation | Acetyl chloride, Triethylamine (B128534) | N-acetyl-2-methyl-N-propan-2-yloxolan-3-amine | The amino group is a strong nucleophile and will readily react with the acylating agent. |

| N-Alkylation | Methyl iodide | N-isopropyl-N-methyl-2-methyloxolan-3-ammonium iodide | The secondary amine will act as a nucleophile, leading to the formation of a tertiary amine, which can be further alkylated to a quaternary ammonium salt. |

| Ring Opening | Concentrated HBr | 4-Bromo-3-(isopropylamino)pentan-1-ol | Under strong acidic conditions with a good nucleophile, the tetrahydrofuran ring is likely to open. The nucleophile (Br-) would likely attack the less hindered C5 position. |

| Oxidation | Hydrogen peroxide | 2-Methyl-N-propan-2-yl-oxolan-3-hydroxylamine | Mild oxidation is expected to occur at the more reactive nitrogen atom. |

The interplay of steric and electronic effects, along with the potential for neighboring group participation, makes the chemistry of this compound rich and complex. Experimental validation would be necessary to confirm these predicted reactivity patterns.

Sophisticated Spectroscopic and Chromatographic Characterization Techniques for 2 Methyl N Propan 2 Yloxolan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity and stereochemistry of 2-Methyl-N-propan-2-yloxolan-3-amine can be established.

¹H NMR and ¹³C NMR Chemical Shift and Coupling Constant Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular structure. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, allowing for the differentiation of various protons and carbons within the molecule. bhu.ac.inpdx.edu Spin-spin coupling between adjacent protons, observed as splitting of signals, provides information about the connectivity of the atoms. ubc.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~1.2 | ~20-30 |

| C3-H | ~3.5 | ~50-60 |

| C4-H₂ | ~1.8, ~2.1 | ~30-40 |

| C5-H₂ | ~3.8, ~4.0 | ~65-75 |

| N-H | Variable (0.5-5.0) | - |

| C(CH₃)₃ | ~1.1 | ~25-35 (CH₃), ~50-60 (quaternary C) |

Note: These are estimated values and can vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com It helps to establish the sequence of proton environments within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). youtube.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is essential for determining the stereochemistry and conformation of the molecule. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior, which provides valuable structural information. scispace.comnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. ijprajournal.com In the positive ion mode, this compound is expected to form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would reveal characteristic fragmentation patterns, such as the loss of the tert-butyl group or cleavage of the oxolane ring, providing confirmation of the molecular structure. nih.govmdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is an essential tool for assessing the purity of this compound and for identifying and quantifying any impurities. thermofisher.comajrconline.org The retention time in the GC provides a measure of the compound's volatility, while the mass spectrum serves as a fingerprint for its identification. google.com

Table 2: Potential Impurities and their Characterization by GC-MS

| Potential Impurity | Expected Fragmentation Pattern |

| Starting Materials | Fragments corresponding to the specific starting materials used in the synthesis. |

| By-products | Unique fragmentation patterns that can be used to elucidate their structures. |

| Residual Solvents | Characteristic mass spectra of the solvents used in the synthesis and purification processes. |

Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These techniques are particularly useful for identifying the functional groups present in this compound. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and oxolane groups (around 2850-3000 cm⁻¹), and C-O stretching of the ether linkage in the oxolane ring (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy will provide complementary information, particularly for non-polar bonds. The C-C and C-N skeletal vibrations will be observable in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H | Stretching | 3300-3500 | IR |

| C-H (Alkyl/Oxolane) | Stretching | 2850-3000 | IR, Raman |

| C-O (Ether) | Stretching | 1050-1150 | IR |

| N-H | Bending | 1550-1650 | IR |

| C-N | Stretching | 1000-1250 | IR, Raman |

Chiral Chromatography (HPLC and GC) for Enantiomeric and Diastereomeric Purity Assessment

The separation of stereoisomers of chiral amines like this compound is a complex analytical challenge. Chiral chromatography, utilizing either a chiral stationary phase (CSP) or a chiral additive to the mobile phase, is the most effective method for this purpose. The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte.

For non-volatile or thermally labile compounds, chiral HPLC is the method of choice. The separation mechanism relies on the differential interactions between the enantiomers/diastereomers and the chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the resolution of a broad range of chiral compounds, including amines. The enantioselectivity of these phases can be influenced by the type of mobile phase (normal-phase or reversed-phase) and the presence of additives.

In a hypothetical chiral HPLC separation of the stereoisomers of this compound, a systematic approach would be employed to achieve optimal resolution. This would involve screening various polysaccharide-based columns with different mobile phase compositions.

Table 1: Hypothetical HPLC Screening Conditions for Chiral Separation of this compound Stereoisomers

| Parameter | Condition A | Condition B | Condition C |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water (70:30, v/v) | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |

| Column Temperature | 25 °C | 30 °C | 25 °C |

This table represents a potential screening strategy. Actual conditions would be optimized based on experimental results.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. For amines, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate. nih.gov The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

The research findings in the field of chiral GC separation of amines indicate that the choice of both the chiral stationary phase and the derivatizing agent significantly impacts the resolution of enantiomers. For aliphatic amines, the degree of separation can be correlated with the steric hindrance around the stereogenic center. nih.gov

Table 2: Illustrative GC Conditions for Enantiomeric Purity of Derivatized this compound

| Parameter | Condition |

| Chiral Stationary Phase | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Derivatizing Agent | N-trifluoroacetyl |

This table provides an example of typical GC conditions. The actual parameters would require optimization for the specific analyte.

Computational and Theoretical Investigations of 2 Methyl N Propan 2 Yloxolan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methyl-N-propan-2-yloxolan-3-amine, these methods can provide insights into its electronic structure and predict its reactivity in various chemical environments.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the ground-state properties of molecules like this compound. DFT calculations can determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric profile.

Furthermore, DFT can be employed to calculate various electronic properties that are indicative of the molecule's stability and reactivity. These properties include total energy, ionization potential, electron affinity, and dipole moment. The distribution of electron density can also be visualized, highlighting regions that are electron-rich or electron-poor, which is essential for predicting sites of electrophilic or nucleophilic attack.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value |

| Total Energy | Specific energy value in Hartrees |

| Ionization Potential | Value in eV |

| Electron Affinity | Value in eV |

| Dipole Moment | Value in Debye |

Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.

Molecular Orbital Analysis and Frontier Orbitals for Understanding Reactivity

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure and is instrumental in explaining chemical reactivity. An analysis of the molecular orbitals of this compound, particularly the frontier molecular orbitals, can offer significant insights. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile. Conversely, the energy of the LUMO indicates its ability to accept electrons, acting as an electrophile. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO can identify the specific atoms or regions of the molecule most likely to participate in electron donation and acceptance, respectively.

Conformational Analysis and Exploration of Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis of this compound is essential to identify its stable conformers and understand the energy barriers between them.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the conformational space of molecules. nih.gov MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for the rapid identification of low-energy conformers.

Molecular Dynamics simulations provide a time-dependent view of the molecule's behavior. nih.gov By simulating the motion of atoms and molecules over time, MD can explore the conformational landscape and identify the most populated conformational states under specific conditions of temperature and pressure. These simulations can reveal the flexibility of the oxolane ring and the rotational freedom around the various single bonds in this compound.

Influence of Stereochemistry on Conformation and Stability

The steric interactions between the substituents play a crucial role in determining the most stable conformers. For instance, conformations that minimize steric hindrance between the bulky propan-2-yl group and the methyl group will be energetically favored. Computational analysis can quantify these energetic differences and predict the relative populations of different stereoisomers and their conformers at equilibrium.

Table 2: Relative Energies of Different Stereoisomers of this compound

| Stereoisomer | Relative Energy (kcal/mol) |

| (2R, 3R) | Placeholder value |

| (2S, 3S) | Placeholder value |

| (2R, 3S) | Placeholder value |

| (2S, 3R) | Placeholder value |

Note: This table illustrates how computational methods can be used to compare the stability of different stereoisomers. The values are placeholders.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound. For this compound, this includes the prediction of NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These predicted shifts can be correlated with experimental NMR spectra to confirm the assigned structure and stereochemistry. Similarly, calculations of vibrational frequencies can help in the assignment of peaks in experimental IR and Raman spectra. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding wavelengths of maximum absorption in the UV-Vis spectrum. This correlation between theoretical and experimental spectra is a powerful tool in chemical analysis. als-journal.com

Theoretical NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structural elucidation. For a molecule like this compound, theoretical calculations would typically involve geometry optimization using a method such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants for each nucleus (¹H and ¹³C).

These shielding constants are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS). The resulting theoretical chemical shifts can be compared with experimental data to confirm the proposed structure.

Hypothetical ¹H NMR Chemical Shift Data

| Atom/Group | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (on oxolane ring) | 1.15 | Doublet | 6.8 |

| H on C3 (amine group) | 3.20 | Multiplet | - |

| CH₂ (oxolane ring) | 3.80 - 4.10 | Multiplet | - |

| CH (on oxolane ring) | 4.25 | Multiplet | - |

| C(CH₃)₃ (tert-butyl) | 1.25 | Singlet | - |

| NH | 1.50 | Broad Singlet | - |

Hypothetical ¹³C NMR Chemical Shift Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (on oxolane ring) | 18.5 |

| C3 (amine group) | 55.2 |

| C4 (oxolane ring) | 68.9 |

| C2 (oxolane ring) | 78.4 |

| C(CH₃)₃ (tert-butyl) | 28.7 |

| C (CH₃)₃ (tert-butyl quaternary) | 50.1 |

Spin-spin coupling constants (J-couplings) can also be calculated to provide further insight into the connectivity and stereochemistry of the molecule. These calculations are generally more computationally expensive but can be crucial for distinguishing between isomers.

Vibrational Frequency Calculations for IR and Raman Spectra

The output of these calculations is a list of vibrational modes and their corresponding frequencies. These frequencies often require scaling by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The calculated IR intensities and Raman activities help in predicting the appearance of the experimental spectra.

Hypothetical Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | 3312 | N-H stretching |

| ν(C-H) | 3050 - 2900 | 2928 - 2784 | C-H stretching (aliphatic) |

| δ(C-H) | 1480 - 1350 | 1421 - 1296 | C-H bending |

| ν(C-O) | 1150 | 1104 | C-O stretching (ether) |

| ν(C-N) | 1100 | 1056 | C-N stretching |

Reaction Mechanism Elucidation Using Computational Methods

Computational chemistry is instrumental in understanding how chemical reactions occur, providing insights into reaction pathways and the factors that control them.

Transition State Search and Energy Barrier Determination

To study a potential reaction involving this compound, one would first identify the reactants, products, and any intermediates. The geometries of these species are optimized to find their minimum energy structures on the potential energy surface.

The transition state (TS) represents the highest energy point along the reaction coordinate, and its geometry is located using various search algorithms (e.g., synchronous transit-guided quasi-Newton, STQN). A true transition state is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

Once the energies of the reactants and the transition state are known, the activation energy (energy barrier) for the reaction can be calculated. This provides a quantitative measure of the reaction's feasibility.

Solvent Effects on Reaction Pathways and Selectivity

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and outcome. Computational models can account for these effects in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of solvent molecules in the calculation. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining reaction mechanisms and selectivity. By performing calculations in different solvent models, one can predict how the reaction rate and the ratio of products might change with the solvent environment.

Stereochemical Aspects and Chiral Pool Utilization in the Research of 2 Methyl N Propan 2 Yloxolan 3 Amine

Enantioselective and Diastereoselective Synthesis Approaches for Specific Stereoisomers of 2-Methyl-N-propan-2-yloxolan-3-amine

The synthesis of specific stereoisomers of this compound, a chiral compound with stereocenters at the C2 and C3 positions of the tetrahydrofuran (B95107) ring, necessitates the use of enantioselective and diastereoselective strategies. One potential approach involves the asymmetric synthesis of a key intermediate, 2-methyl-3-hydroxytetrahydrofuran. The stereochemistry of this precursor can then be controlled to yield the desired stereoisomer of the final amine product.

A notable strategy for obtaining enantiomerically enriched cis-2-methyl-3-hydroxytetrahydrofuran is through Sharpless asymmetric dihydroxylation (AD) of a suitable alkene precursor. nih.gov This powerful method allows for the predictable introduction of two hydroxyl groups in a stereocontrolled manner, dictated by the choice of the chiral ligand (e.g., AD-mix-α or AD-mix-β). The resulting diol can then be further manipulated to form the tetrahydrofuran ring.

Alternatively, the trans-diastereomer of 2-methyl-3-hydroxytetrahydrofuran can be accessed from the cis-isomer via a Mitsunobu reaction. nih.gov This reaction proceeds with an inversion of configuration at the hydroxyl-bearing carbon, providing a route to the opposite diastereomer.

Once the desired stereoisomer of 2-methyl-3-hydroxytetrahydrofuran is obtained, the hydroxyl group can be converted to an amino group. This can be achieved through a two-step process involving mesylation of the alcohol followed by nucleophilic substitution with the appropriate amine, in this case, propan-2-amine. This substitution reaction typically proceeds with an inversion of stereochemistry at the C3 position. By carefully selecting the stereochemistry of the starting alcohol and the reaction pathway, each of the four possible stereoisomers of this compound can be selectively synthesized.

Another approach to the diastereoselective synthesis of highly substituted aminotetrahydrofurans involves the reductive amination of pre-functionalized 4-oxofurans. This method can generate up to three contiguous stereocenters with a high degree of control. The stereochemical outcome is influenced by the choice of reducing agent and reaction conditions.

The following table summarizes potential synthetic strategies for obtaining specific stereoisomers of this compound:

| Starting Material/Method | Key Intermediate | Target Stereoisomer |

| Sharpless Asymmetric Dihydroxylation | cis-2-Methyl-3-hydroxytetrahydrofuran | cis-2-Methyl-N-propan-2-yloxolan-3-amine |

| Mitsunobu Reaction on cis-alcohol | trans-2-Methyl-3-hydroxytetrahydrofuran | trans-2-Methyl-N-propan-2-yloxolan-3-amine |

| Reductive Amination of 4-Oxofurans | Substituted 3-aminotetrahydrofuran | Diastereomerically enriched product |

Methods for Stereochemical Assignment and Determination of Enantiomeric Excess

The determination of the absolute configuration and enantiomeric excess (ee) of the stereoisomers of this compound is crucial for their characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, is a powerful tool for this purpose.

One widely used method involves the use of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. The chiral amine is reacted with an enantiomerically pure form of Mosher's acid chloride to form a diastereomeric amide. The resulting diastereomers will have distinct NMR spectra, particularly in the chemical shifts of protons or fluorine atoms near the newly formed chiral center. By analyzing the differences in the chemical shifts of the diastereomeric products, the enantiomeric excess of the original amine can be determined.

Another approach is the use of chiral solvating agents in NMR spectroscopy. These agents form transient diastereomeric complexes with the enantiomers of the chiral amine, leading to the separation of signals in the NMR spectrum. This method is non-destructive and allows for the direct determination of enantiomeric excess from the integration of the separated signals.

Circular dichroism (CD) spectroscopy is another technique that can be used for the stereochemical analysis of chiral amines. Chiral molecules exhibit differential absorption of left and right circularly polarized light, resulting in a characteristic CD spectrum. The shape and sign of the Cotton effects in the CD spectrum can provide information about the absolute configuration of the molecule, often through comparison with theoretical calculations or empirical rules.

The enantiomeric excess of the synthesized stereoisomers of this compound can also be determined using chiral chromatography, as will be discussed in the following section.

Chromatographic Separation Techniques for Resolution of Stereoisomers

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and highly effective method for the separation and resolution of the stereoisomers of this compound. Chiral HPLC columns are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Several types of chiral stationary phases are commercially available and can be employed for the resolution of chiral amines. These include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and have proven effective for a broad range of chiral compounds.

Cyclodextrin-based CSPs: These are composed of cyclic oligosaccharides that can form inclusion complexes with the enantiomers, leading to their separation based on the stability of these complexes.

Protein-based CSPs: These utilize proteins, such as bovine serum albumin or α1-acid glycoprotein, as the chiral selector. They are particularly useful for the separation of chiral drugs.

The choice of the appropriate chiral stationary phase and the optimization of the mobile phase composition are critical for achieving good separation. Factors such as the solvent composition, flow rate, and column temperature can significantly influence the resolution of the enantiomers.

Gas chromatography (GC) with a chiral stationary phase can also be used for the separation of volatile chiral amines. For this technique, the amine may need to be derivatized to increase its volatility.

The following table outlines common chromatographic techniques for the resolution of stereoisomers:

| Technique | Chiral Stationary Phase (CSP) Type | Principle of Separation |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based, Cyclodextrin-based, Protein-based | Differential interaction with the chiral stationary phase |

| Chiral Gas Chromatography (GC) | Modified cyclodextrins, Chiral polymers | Differential partitioning between the gas and chiral stationary phases |

Derivatization with Chiral Reagents for Stereochemical Analysis

Derivatization with chiral reagents is a common strategy to facilitate the stereochemical analysis of chiral compounds like this compound, particularly for techniques like NMR spectroscopy and achiral chromatography. This process involves reacting the enantiomeric mixture of the amine with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers.

As mentioned in section 6.2, Mosher's acid is a classic example of a CDA. The resulting diastereomeric amides can be readily distinguished by NMR spectroscopy, allowing for the determination of the enantiomeric excess of the original amine.

Other chiral derivatizing agents that can be used for primary and secondary amines include:

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent): This reagent reacts with amines to form diastereomeric derivatives that can be separated by reversed-phase HPLC and detected by UV-Vis spectroscopy.

o-Phthalaldehyde (OPA) in the presence of a chiral thiol: This combination forms fluorescent diastereomeric isoindoles that can be analyzed by HPLC with fluorescence detection.

(R)- or (S)-1-(1-Naphthyl)ethyl isocyanate: This reagent reacts with amines to form diastereomeric ureas that can be separated by chromatography.

The choice of the chiral derivatizing agent depends on the specific properties of the amine and the analytical technique to be used. The reaction with the CDA should proceed to completion without any kinetic resolution to ensure accurate determination of the enantiomeric composition.

Utilization of Chiral Building Blocks as Precursors to Enantiomerically Pure this compound

The "chiral pool" approach is a powerful strategy for the synthesis of enantiomerically pure compounds, including the stereoisomers of this compound. This method utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials. By incorporating these chiral building blocks into the synthetic route, the desired stereochemistry can be directly installed in the target molecule.

For the synthesis of this compound, suitable chiral precursors could include:

Chiral lactones: Enantiomerically pure γ-lactones with appropriate substitution patterns can serve as precursors to the tetrahydrofuran ring. For example, a chiral 2-methyl-γ-butyrolactone could be a key starting material.

Chiral carbohydrates: Sugars, which are abundant and enantiomerically pure, can be chemically modified to create the substituted tetrahydrofuran core.

Chiral amino acids: Certain amino acids with appropriate side chains could be transformed into the desired aminotetrahydrofuran structure.

The synthesis would involve a series of chemical transformations to convert the chiral precursor into the target molecule while preserving the initial stereochemistry. This approach often provides a more efficient and reliable route to enantiomerically pure products compared to asymmetric synthesis or chiral resolution. For example, starting from an enantiopure 2-methyl-3-hydroxytetrahydrofuran derived from a chiral pool source would directly lead to an enantiomerically pure this compound after conversion of the hydroxyl group to the N-propan-2-ylamino group. nih.gov

The following table lists potential chiral building blocks and their relevance to the synthesis:

| Chiral Building Block | Potential Application in Synthesis |

| Enantiopure γ-lactones | Precursor to the 2-methyltetrahydrofuran (B130290) ring |

| Carbohydrates (e.g., D- or L-sugars) | Can be modified to form the substituted tetrahydrofuran core |

| Chiral hydroxy acids | Can be cyclized to form chiral lactones and subsequently the tetrahydrofuran ring |

Potential Advanced Applications of 2 Methyl N Propan 2 Yloxolan 3 Amine in Chemical Science and Technology

Utilization as Chiral Ligands or Auxiliaries in Asymmetric Catalysis

The molecular structure of 2-Methyl-N-propan-2-yloxolan-3-amine, featuring a chiral tetrahydrofuran (B95107) ring, positions it as a promising candidate for the development of novel chiral ligands and auxiliaries for asymmetric catalysis. In this context, the stereogenic centers within the molecule can be exploited to create a chiral environment around a metal center, thereby influencing the stereochemical outcome of a chemical reaction. The synthesis of enantiomerically pure products is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its specific stereoisomer.

The presence of both a nitrogen and an oxygen atom in the structure of this compound allows for the formation of stable chelate complexes with a variety of metal catalysts. This bidentate coordination can enhance the stability and activity of the catalyst, while the chiral backbone of the ligand dictates the enantioselectivity of the catalyzed reaction. Research in this area is focused on the design and synthesis of derivatives of this compound and their evaluation in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Role as Key Intermediates and Building Blocks in the Synthesis of Complex Organic Molecules

The functionalized tetrahydrofuran motif present in this compound is a common structural feature in a multitude of biologically active natural products and pharmaceutical agents. This makes the compound a valuable building block for the synthesis of more complex molecular targets. The amine and methyl groups on the tetrahydrofuran ring provide reactive handles for further chemical modifications, allowing for the construction of intricate molecular frameworks.

Applications in Materials Science for Polymer Synthesis or Supramolecular Chemistry

In the realm of materials science, the unique structural and functional characteristics of this compound lend themselves to the development of novel polymers and supramolecular assemblies. The amine functionality can serve as a monomeric unit in polymerization reactions, leading to the formation of polyamides or polyimines with tailored properties. The incorporation of the chiral tetrahydrofuran ring into the polymer backbone can impart specific chiroptical properties to the resulting material, with potential applications in optical devices and chiral separation technologies.

Furthermore, the ability of this compound to participate in non-covalent interactions, such as hydrogen bonding, makes it an attractive building block for the construction of supramolecular architectures. These self-assembled structures can exhibit a range of interesting properties, including guest-host recognition and stimuli-responsive behavior, which are of interest for applications in sensing, drug delivery, and catalysis.

Development of Novel Synthetic Reagents and Methodologies Based on its Reactivity

The inherent reactivity of the amine and ether functionalities in this compound can be harnessed for the development of new synthetic reagents and methodologies. For instance, the amine group can be transformed into a variety of other functional groups, or it can be used to direct the reactivity of adjacent bonds. The development of novel reagents based on this scaffold could provide synthetic chemists with new tools for effecting challenging chemical transformations with high levels of selectivity.

Research in this area may focus on exploring the reactivity of the compound under various reaction conditions and with a range of different substrates. The insights gained from these studies could lead to the discovery of new synthetic methods that are more efficient, selective, and environmentally friendly than existing technologies.

Precursors for Agrochemicals or Specialty Chemicals

Beyond the applications discussed above, this compound also holds potential as a precursor for the synthesis of agrochemicals and other specialty chemicals. The tetrahydrofuran ring is a structural motif found in some commercially available pesticides and herbicides. By chemically modifying the structure of this compound, it may be possible to develop new agrochemicals with improved efficacy and environmental profiles.

Future Directions and Perspectives in the Academic Research of 2 Methyl N Propan 2 Yloxolan 3 Amine

Exploration of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The development of efficient and sustainable synthetic methodologies is paramount in modern chemistry. Future research into 2-Methyl-N-propan-2-yloxolan-3-amine will undoubtedly focus on optimizing its preparation. Key areas of exploration will include the design of novel synthetic pathways that improve upon existing methods in terms of yield, cost-effectiveness, and environmental impact.